molecular formula C16H30O4 B1594418 Dioctanoyl peroxide CAS No. 762-16-3

Dioctanoyl peroxide

Cat. No.: B1594418
CAS No.: 762-16-3
M. Wt: 286.41 g/mol
InChI Key: SRSFOMHQIATOFV-UHFFFAOYSA-N
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Description

Dioctanoyl peroxide (DOP) is a type of organic peroxide, which is a highly reactive compound that is used in a variety of applications. It is a white, crystalline solid with a melting point of about 70°C and a boiling point of about 200°C. DOP is used in the synthesis of a wide range of organic compounds and as a catalyst in polymerization reactions. It is also used as a bleaching agent, a curing agent, and a disinfectant.

Scientific Research Applications

Reaction with Carbontetrabromide

Dioctanoyl peroxide has been studied for its reaction with carbontetrabromide under various conditions. Research by Asahara, Saika, and Nakasima (1965) explored this reaction, yielding products like 1-heptyl bromide, tetradecane, caprylic acid, and heptyl caprylate, with an 83.4% yield of 1-heptyl bromide under optimal conditions (Asahara, Saika, & Nakasima, 1965).

Synthesis and Reactions

The synthesis of this compound from octanoyl chloride and hydrogen peroxide and its reaction with bromine was investigated, leading to various products and insights into the reaction mechanisms (Asahara, Saika, & Okuyama, 1964).

Inclusion Compound with Urea

Investigations into the dynamic properties of this compound within the urea tunnel structure were conducted using techniques like quasielastic neutron scattering and nuclear magnetic resonance. This study provided insights into the translational and reorientational motions of this compound molecules (Girard et al., 1998).

Polymerization of Ethylene

This compound has been explored in the context of ethylene polymerization. A study by Khazraei and Dhib (2008) compared its effectiveness to other multifunctional peroxides in high-pressure tubular reactors, highlighting its impact on polymer characteristics and conversion rates (Khazraei & Dhib, 2008).

Elastic Constants in Urea Inclusion Compound

The elastic constants of the this compound/urea inclusion compound were determined using Brillouin scattering, contributing to our understanding of the compound's crystal structure and related properties (Schmicker et al., 1994).

Reorientational Motions

Further study of the reorientational motions of this compound within the urea tunnel structure assessed two-site jump models, contrasting its dynamics with other guest molecules in the same structure (Girard et al., 1997).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dioctanoyl peroxide plays a significant role in biochemical reactions, primarily through the generation of free radicals. These free radicals can initiate various biochemical processes, including polymerization and oxidation reactions. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it can react with peroxidases, which are enzymes that catalyze the decomposition of peroxides. The interaction between this compound and peroxidases leads to the formation of reactive oxygen species (ROS), which can further participate in oxidative stress and signaling pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The generation of ROS by this compound can lead to oxidative stress, which in turn can activate signaling pathways such as the MAPK and NF-κB pathways. These pathways play crucial roles in regulating gene expression and cellular responses to stress . Additionally, this compound can alter cellular metabolism by affecting the redox state of the cell, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to generate free radicals and ROS. These reactive species can interact with various biomolecules, including lipids, proteins, and nucleic acids. This compound can bind to and modify the activity of enzymes, either inhibiting or activating them. For example, it can inhibit antioxidant enzymes such as catalase and superoxide dismutase, leading to an accumulation of ROS and oxidative damage . Additionally, this compound can induce changes in gene expression by activating transcription factors that respond to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at low temperatures but can decompose at higher temperatures, leading to the release of free radicals and ROS. Over time, the accumulation of ROS can cause long-term effects on cellular function, including DNA damage, protein oxidation, and lipid peroxidation . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to chronic oxidative stress and cellular dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and activate protective cellular responses. At high doses, it can cause severe oxidative damage, leading to cell death and tissue injury. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . Toxic or adverse effects at high doses include inflammation, necrosis, and organ dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and redox regulation. It interacts with enzymes such as peroxidases and oxidases, which are involved in the metabolism of ROS. This compound can also affect the levels of metabolites involved in energy production and cellular respiration, such as ATP and NADH . The compound’s ability to generate ROS can lead to alterations in metabolic flux, affecting the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular transporters and binding proteins. The distribution of this compound within cells can affect its localization and accumulation, influencing its biological activity . Additionally, the compound can be transported through the bloodstream to different tissues, where it can exert its effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization can influence its activity and function. For example, in the mitochondria, this compound can affect mitochondrial respiration and energy production by generating ROS . In the endoplasmic reticulum, it can influence protein folding and secretion by inducing oxidative stress . Targeting signals and post-translational modifications can direct this compound to specific compartments, affecting its subcellular distribution and activity .

Properties

IUPAC Name

octanoyl octaneperoxoate
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InChI

InChI=1S/C16H30O4/c1-3-5-7-9-11-13-15(17)19-20-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
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InChI Key

SRSFOMHQIATOFV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(=O)OOC(=O)CCCCCCC
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Molecular Formula

C16H30O4
Record name CAPRYLYL PEROXIDE
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DSSTOX Substance ID

DTXSID0061086
Record name Peroxide, bis(1-oxooctyl)
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Molecular Weight

286.41 g/mol
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Physical Description

Straw-colored liquid; sharp odor., Straw-colored liquid with a sharp odor; Immiscible with water; [Hawley]
Record name CAPRYLYL PEROXIDE
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Vapor Pressure

0.000602 [mmHg]
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CAS No.

762-16-3
Record name CAPRYLYL PEROXIDE
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Record name Bis(1-oxooctyl) peroxide
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Record name Dioctanoyl peroxide
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Melting Point

29 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of dioctanoyl peroxide in scientific research?

A1: this compound is primarily used as a free-radical initiator in polymerization reactions, particularly in the production of low-density polyethylene (LDPE). [, ] It facilitates the breakdown of ethylene monomers, leading to chain growth and polymer formation.

Q2: How does the structure of this compound influence its reactivity?

A2: this compound consists of two eight-carbon chains (octanoyl groups) linked by a peroxide bond (-O-O-). [, ] This peroxide bond is weak and readily undergoes homolytic cleavage, generating two octanoyloxy radicals. These radicals are highly reactive and initiate the polymerization process by attacking ethylene monomers. []

Q3: How does the reaction of this compound with carbon tetrabromide differ from its reaction with carbon tetrachloride?

A3: Research shows that heptyl radicals, produced during this compound decomposition, preferentially react with carbon tetrabromide over carbon tetrachloride. [] This selectivity results in a higher yield of 1-heptyl bromide (54.1% vs. 83.4%) when carbon tetrabromide is used. [, ] This highlights the influence of halogen reactivity on the reaction pathway.

Q4: What alternative compounds are being investigated to improve upon the performance of this compound in polymerization reactions?

A4: Researchers are exploring the use of difunctional peroxides, such as 2,2-bis(tert-butylperoxy)-butane and 2.5-dimetyl hexane-2t-butylperoxy-5perpivalate, as alternatives to this compound. [, ] These compounds have shown promising results, including higher ethylene conversion rates and the ability to produce branched polymers with potentially desirable properties. [, ]

Q5: How do researchers study the behavior of this compound within confined spaces?

A5: Scientists have investigated the dynamic properties of this compound molecules confined within the tunnel structure of urea inclusion compounds. [, , , ] Techniques like incoherent quasielastic neutron scattering (IQNS), solid-state 2H nuclear magnetic resonance (NMR), and Brillouin scattering have been employed to analyze the translational and rotational motions of the peroxide molecules within these channels. [, , , ]

Q6: What insights have X-ray diffraction studies provided about the structure of this compound in urea inclusion compounds?

A6: X-ray diffraction analysis has revealed that this compound molecules within urea inclusion compounds exhibit both three-dimensionally ordered and one-dimensionally ordered regions. [] This structural complexity arises from the incommensurate relationship between the periodicities of the guest (this compound) and host (urea) structures. [] The studies also highlighted the specific packing arrangements of this compound molecules within the urea channels and the influence of interchannel interactions. []

Q7: Have there been any computational studies on this compound and what information have they provided?

A7: Yes, local density functional calculations have been used to predict the electron density distributions of this compound within urea inclusion compounds. [] These calculations helped rationalize specific features observed in the X-ray diffraction patterns, demonstrating the utility of computational methods in understanding the structural properties of these compounds. []

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